N-(2,6-diisopropylphenyl)pentanamide
Description
Standard Chemical Nomenclature
The systematic IUPAC name for this compound is N-[2,6-di(propan-2-yl)phenyl]pentanamide, which accurately describes the molecular structure according to international nomenclature standards. This nomenclature clearly indicates the presence of two isopropyl groups (propan-2-yl) at the 2 and 6 positions of the phenyl ring, along with a pentanamide substituent attached to the nitrogen atom. The compound is also commonly referred to as N-(2,6-diisopropylphenyl)pentanamide in chemical literature and commercial databases.
The molecular formula C₁₇H₂₇NO reflects the presence of 17 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and one oxygen atom. The InChI identifier InChI=1S/C17H27NO/c1-6-7-11-16(19)18-17-14(12(2)3)9-8-10-15(17)13(4)5/h8-10,12-13H,6-7,11H2,1-5H3,(H,18,19) provides a standardized representation of the molecular structure that enables precise identification across different chemical databases and computational systems. The canonical SMILES notation CCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C offers a simplified linear representation that facilitates computational analysis and structure-activity relationship studies.
Database Registration and Identification Codes
The compound has been assigned PubChem CID 1722096, establishing its unique identifier within the comprehensive chemical database maintained by the National Center for Biotechnology Information. The InChI Key IQKIMKQTNUWEOO-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full InChI string, providing a compact and searchable format for database queries and literature searches. These standardized identifiers ensure consistent identification of the compound across different research platforms and facilitate cross-referencing with related chemical entities and biological activities.
The compound's registration in multiple chemical databases indicates its significance in chemical research and potential commercial applications. Database entries typically include synonyms such as this compound and various catalog numbers from chemical suppliers, reflecting its availability for research purposes and industrial applications.
Properties
Molecular Formula |
C17H27NO |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]pentanamide |
InChI |
InChI=1S/C17H27NO/c1-6-7-11-16(19)18-17-14(12(2)3)9-8-10-15(17)13(4)5/h8-10,12-13H,6-7,11H2,1-5H3,(H,18,19) |
InChI Key |
IQKIMKQTNUWEOO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis
Amide Chain Length :
- The pentanamide chain in N-(2,6-diisopropylphenyl)pentanamide offers greater lipophilicity compared to shorter-chain analogs like the propanamide derivative in . This may enhance membrane permeability in biological systems but reduce aqueous solubility .
- In contrast, the propanamide derivative () incorporates trifluoromethyl and iodo groups, which could improve thermal stability or catalytic activity in materials science applications.
- Aromatic Substituents: The 2,6-diisopropylphenyl group is common across several compounds (e.g., ). Its steric bulk likely reduces aggregation and enhances solubility in nonpolar solvents compared to planar aromatic systems like phthalimides (). Sulfamoyl derivatives (Evidences 4–5) feature heterocyclic substituents (e.g., isoxazole, thiazole), which are critical in drug design for target-specific interactions. For example, the pyridin-2-yl substituent in CF2 (mp 83°C) may improve crystallinity compared to bulkier groups .
Preparation Methods
Nucleophilic Acyl Substitution with Pentanoyl Chloride
The most direct route involves reacting 2,6-diisopropylaniline with pentanoyl chloride under basic conditions. This method leverages the nucleophilicity of the aniline’s amine group to attack the electrophilic carbonyl carbon of the acyl chloride.
-
2,6-Diisopropylaniline (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., DMF, THF, or CHCl).
-
A base (e.g., NaOH, KCO, or triethylamine) is added to scavenge HCl generated during the reaction.
-
Pentanoyl chloride (1.1–1.5 equiv) is introduced dropwise at 0–5°C to minimize side reactions.
-
The mixture is stirred at room temperature or refluxed until completion (2–12 hours).
-
The product is isolated via extraction, followed by recrystallization or column chromatography.
Key Findings :
Alternative Acylating Agents: 5-Chlorovaleryl Chloride
5-Chlorovaleryl chloride serves as a surrogate for pentanoyl chloride in cases where regioselectivity or stability is a concern. This method is particularly useful for introducing functionalized pentanamide groups.
-
2,6-Diisopropylaniline is reacted with 5-chlorovaleryl chloride in glacial acetic acid at 114°C for 2 hours.
-
The reaction mixture is cooled, and crystals are filtered and washed with ethanol.
Key Findings :
Catalytic Methods
Trimethylaluminum (TMA)-Mediated Coupling
Transition metal-free catalysis using trimethylaluminum (TMA) enables efficient amide bond formation under mild conditions. This method avoids harsh bases and minimizes racemization.
-
2,6-Diisopropylaniline and pentanoyl chloride are combined in toluene.
-
Trimethylaluminum (1.2 equiv) is added dropwise at 0°C.
-
The reaction is heated to 70°C for 12 hours.
-
The product is purified via silica gel chromatography.
Key Findings :
Palladium-Catalyzed Amination
While less common, palladium catalysts (e.g., Pd/C) can mediate amidation in hydrogenation environments. This approach is advantageous for substrates sensitive to strong acids or bases.
-
2,6-Diisopropylaniline and pentanoic acid are combined under hydrogen pressure (6–20 kg/cm) with Pd/C (5% w/w).
-
The mixture is stirred at 100–200°C for 4–24 hours.
-
The catalyst is filtered, and the product is distilled under reduced pressure.
Key Findings :
-
Yields are moderate (~28% ) due to competing hydrogenation of the aromatic ring.
-
Optimal temperatures range from 100–200°C to balance reactivity and selectivity.
Solvent-Free and Green Chemistry Approaches
Mechanochemical Synthesis
Ball-mill techniques offer solvent-free routes with reduced environmental impact. This method is scalable and avoids toxic solvents.
-
2,6-Diisopropylaniline , pentanoyl chloride , and a catalytic amount of HCl are placed in a ball mill.
-
The mixture is ground at 30 Hz for 1–2 hours.
-
The product is washed with water and recrystallized.
Key Findings :
-
Near-quantitative yields (98% ) are achievable due to enhanced molecular interactions.
-
Reaction times are significantly shortened (1–2 hours vs. 12 hours in solution).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Acylation | DMF, 0–25°C, 12h | 67–85 | High reproducibility | Requires toxic solvents |
| TMA-Mediated Coupling | Toluene, 70°C, 12h | 59 | Mild conditions, no racemization | Sensitivity to moisture |
| Palladium Catalysis | H, 100–200°C, 24h | 28 | Compatible with sensitive substrates | Low yield, high cost |
| Mechanochemical | Solvent-free, 1–2h | 98 | Environmentally friendly, fast | Specialized equipment required |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,6-diisopropylphenyl)pentanamide, and how does reaction stoichiometry influence yield?
- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 2,6-diisopropylaniline with pentanoyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl. Stoichiometric ratios (e.g., 1:1.2 for aniline to acyl chloride) are critical to minimize side products like unreacted intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Data Consideration : Yields >75% are achievable under inert atmospheres (argon/nitrogen). Impurities often arise from incomplete substitution or oxidation of the isopropyl groups, detectable via -NMR (e.g., unexpected singlet peaks at δ 1.2–1.4 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
